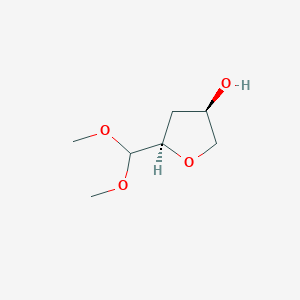
PVP-HYDROGEN PEROXIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PVP-Hydrogen Peroxide is a complex of polyvinylpyrrolidone (PVP) and hydrogen peroxide . It is a commercially important compound used in various applications, including teeth whitening formulations . The structure of this complex can be understood by reference to the co-crystal structure of a hydrogen peroxide complex and its mixed hydrates of a two-monomer unit model compound .
Synthesis Analysis
The PVP-Hydrogen Peroxide complex can be prepared using a variety of methods. One such method involves dissolving the PVP with hydrogen peroxide and evaporating the solvent . Another method involves spray drying or spraying an aqueous solution of hydrogen peroxide onto a fluidized bed of PVP .Molecular Structure Analysis
The structure of the PVP-Hydrogen Peroxide complex involves hydrogen bonding from the hydrogen peroxide to the pyrrolidone carbonyl group in either a 1:1 or 1:2 ratio of hydrogen peroxide to PVP monomer . Infrared spectroscopy and ab initio calculations show that the interaction energy of a model monomer 1-ethyl-2-pyrrolidone with hydrogen peroxide is stronger than with water .Chemical Reactions Analysis
Hydrogen peroxide is a strong oxidizing agent and can oxidize the aromatic amino acids present in dentin phosphoprotein, decreasing the fluorescent intensity and lightening the color of teeth . The presence of PVP on the catalysts inhibited oxygen dissociation and decomposition of the produced hydrogen peroxide, resulting in a high selectivity and high production rate of hydrogen peroxide .Physical And Chemical Properties Analysis
Hydrogen peroxide is a colorless water-soluble liquid with strong oxidizing properties . It has a boiling point of 150.2 degrees Celsius and a melting point of -0.43 degrees Celsius . It is more viscous than water due to its ability to form hydrogen-bond networks .Mecanismo De Acción
Hydrogen peroxide works by producing destructive hydroxyl free radicals that can attack membrane lipids, DNA, and other essential cell components . It is reduced by glutathione peroxidase, an endogenous enzyme in human tissue, and is rapidly decomposed to oxygen and water when in contact with catalase, an enzyme found in blood and most tissues .
Safety and Hazards
Hydrogen peroxide can pose serious health and safety hazards. It can be corrosive to the eyes, skin, and respiratory system . It is recommended to keep away from heat, store away from clothing/combustible materials, avoid mixing with combustibles, wash skin thoroughly after handling, and wear protective gloves/eye protection/face protection .
Direcciones Futuras
The PVP-Hydrogen Peroxide complex presents a new stressor for the accelerated oxidation study of pharmaceutical solids . It can be used as an oxidative agent for the solid-state forced degradation of selected drugs . This opens up new possibilities for screening the sensitivity of drugs to excipient reactive impurities involving peroxides in the solid state .
Propiedades
Número CAS |
135927-36-5 |
|---|---|
Nombre del producto |
PVP-HYDROGEN PEROXIDE |
Fórmula molecular |
C9H12FN |
Peso molecular |
0 |
Sinónimos |
PVP-HYDROGEN PEROXIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



